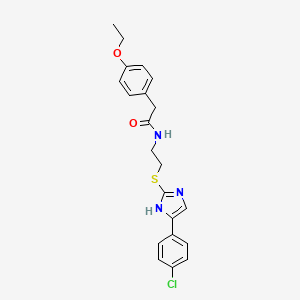
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-ethoxyphenyl)acetamide, a compound characterized by its unique structural features including an imidazole ring and thioether linkage, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structural Overview
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its ability to interact with metal ions and enzymes.
- Thioether Linkage : Provides stability and enhances the compound's lipophilicity.
- Ethoxyphenyl Group : May contribute to hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzyme active sites, potentially inhibiting enzyme activity. This mechanism is particularly relevant in pathways involving cancer cell proliferation and antimicrobial resistance.
- Receptor Modulation : Imidazole derivatives are known to interact with multiple receptors, including G-protein-coupled receptors (GPCRs), which play crucial roles in inflammation and immune responses.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
Biological Activity Data
The following table summarizes various studies highlighting the biological activities of this compound:
Case Studies
- Antimicrobial Properties : In a study examining the compound's effectiveness against various bacterial strains, it was found that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anticancer Activity : Research focused on the compound's impact on cancer cell lines revealed that it could effectively reduce cell viability and induce programmed cell death (apoptosis). The mechanism was linked to the downregulation of oncogenes such as c-MYC, which is often overexpressed in malignancies.
- Enzyme Interaction Studies : Investigations into the compound's ability to inhibit metalloproteinases showed promising results, suggesting potential applications in cancer therapy where these enzymes facilitate tumor invasion and metastasis.
Conclusions
This compound demonstrates a multifaceted profile of biological activity, primarily due to its unique chemical structure that allows for interaction with various biological targets. Its potential as an antimicrobial and anticancer agent makes it a candidate for further research and development in therapeutic applications. Ongoing studies will be crucial to fully elucidate its mechanisms of action and therapeutic efficacy.
Future Directions
Further research is needed to:
- Explore the pharmacokinetics and pharmacodynamics of this compound.
- Conduct clinical trials to assess safety and efficacy in human subjects.
- Investigate potential synergies with other therapeutic agents to enhance its biological effects.
Propriétés
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-27-18-9-3-15(4-10-18)13-20(26)23-11-12-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDMVZAWYQLVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














